N-(2-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-15-8-3-2-6-13(15)21-17(26)12-28-18-10-9-16-22-23-19(25(16)24-18)14-7-4-5-11-20-14/h2-11H,12H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAOJBGUIAYERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Byproduct Formation
Competing disulfide formation during thiol generation reduces yields. Adding a reducing agent (e.g., dithiothreitol) suppresses this side reaction, improving thiol availability by 15–20%.
Solvent Effects
Replacing THF with dimethylformamide (DMF) in the coupling step increases reaction rate but necessitates higher temperatures (60°C), leading to acetamide decomposition. THF remains optimal for balancing reactivity and stability.
Catalytic Enhancements
Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact between the hydrophobic triazolopyridazine and hydrophilic thiolate, boosting coupling efficiency to 78%.
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.25 (s, 1H, triazole-H), 7.89–7.82 (m, 2H, pyridazine-H), 7.45 (d, J = 8.2 Hz, 1H, aniline-H), 6.92–6.85 (m, 2H, aniline-H), 4.12 (s, 2H, SCH₂CO), 3.81 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃).
- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring), 1245 cm⁻¹ (C-O-C).
Chromatographic Purity: HPLC analysis (C18 column, acetonitrile/water 60:40) confirms ≥97% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
C1632 (Lin28 Inhibitor)
- Mechanism : Disrupts Lin28 binding to let-7 miRNA, restoring let-7’s tumor-suppressive function .
- Efficacy : Reduces tumorsphere formation in cancer cell lines by promoting differentiation of cancer stem cells (CSCs) .
- Therapeutic Potential: Downregulates PD-L1, synergizing with immune checkpoint inhibitors .
Sulfanyl-Containing Analogues (e.g., Target Compound)
Other Derivatives
- E-4b : High melting point (253–255°C) suggests thermal stability, advantageous for formulation .
- BD01458058 : Methanesulfonate group may enhance solubility and pharmacokinetics .
Limitations and Gaps in Knowledge
- Target Compound: No direct data on its biological activity; predictions are based on structural analogs.
- C1632: Limited in vivo toxicity profiles; long-term effects of Lin28 inhibition remain unclear .
- Patent Compounds (–8) : Complex structures (e.g., cyclopentyl-pyrrolo-triazolo-pyrazines) may face challenges in synthetic scalability .
Biological Activity
N-(2-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS Number: 868967-52-6) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C19H16N6O2S. The structure features a triazole ring fused with a pyridazine moiety and a methoxyphenyl group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL .
2. Anticancer Properties
Mercapto-substituted 1,2,4-triazoles have been documented to possess chemopreventive and chemotherapeutic effects. Studies show that certain derivatives exhibit cytotoxic activity against human cancer cell lines like MCF-7 (breast cancer) and Bel-7402 (liver cancer), suggesting potential applications in cancer therapy .
3. Anti-inflammatory Effects
Compounds derived from triazoles have demonstrated anti-inflammatory properties. The presence of specific substituents can modulate the inflammatory response by inhibiting key enzymes involved in inflammatory pathways .
4. Antioxidant Activity
Research has highlighted the antioxidant capabilities of triazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Biological Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and cellular uptake |
| Triazole ring | Contributes to antimicrobial and anticancer activity |
| Pyridazine moiety | Increases binding affinity to target enzymes |
| Sulfanyl group | May enhance interaction with biological targets |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Screening : A study evaluated various triazole derivatives against a panel of bacterial strains and reported significant antibacterial activity for compounds with similar structures to this compound .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .
- Inflammation Models : Experimental models assessing the anti-inflammatory effects of triazole derivatives showed promising results in reducing inflammation markers .
Q & A
Q. What are the key synthetic steps for preparing N-(2-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
The synthesis typically involves:
- Step 1: Preparation of the triazolopyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol .
- Step 2: Sulfur insertion via nucleophilic substitution using thiourea or thiolactams, followed by coupling with 2-methoxyphenyl acetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- NMR Spectroscopy: H and C NMR to verify substituent positions and confirm the absence of unreacted intermediates. Aromatic protons in the pyridin-2-yl group typically appear as doublets at δ 8.2–8.5 ppm .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- Mass Spectrometry: High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 436.12) .
Q. What are the primary biological targets or mechanisms of action reported for this compound?
Preliminary studies suggest:
- Kinase Inhibition: Potent inhibition of tyrosine kinases (e.g., EGFR, IC = 0.8 μM) due to interactions with the ATP-binding pocket via the triazolopyridazine core .
- Antiproliferative Activity: IC values of 2–5 μM in breast cancer (MCF-7) and lung cancer (A549) cell lines, linked to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Optimization: Replacing ethanol with DMF in cyclocondensation steps increases yield by 15–20% due to better solubility of intermediates .
- Catalysis: Using Pd/C (5% w/w) in Suzuki-Miyaura coupling for pyridin-2-yl functionalization reduces reaction time from 24 h to 6 h .
- Microwave-Assisted Synthesis: Reduces multi-step reaction times by 50% while maintaining >90% purity .
Q. How should researchers address contradictory reports on the compound’s biological activity across studies?
- Dose-Response Validation: Replicate assays using standardized protocols (e.g., MTT vs. CellTiter-Glo) to rule out assay-specific artifacts .
- Metabolic Stability Testing: Assess liver microsomal stability (e.g., t in human hepatocytes) to determine if discrepancies arise from rapid in vivo degradation .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Core Modifications: Synthesize analogs with substitutions on the triazolo ring (e.g., Cl, F) and compare IC values against wild-type kinases .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical hydrogen bonds (e.g., acetamide carbonyl with kinase residues) .
Q. How can in vitro-in vivo efficacy discrepancies be systematically investigated?
- Pharmacokinetic Profiling: Measure bioavailability (e.g., oral AUC in rodents) and blood-brain barrier penetration (logBB) to identify absorption limitations .
- Metabolite Identification: LC-MS/MS profiling of plasma metabolites to detect inactive or toxic derivatives .
Q. What strategies enhance the compound’s stability under physiological conditions?
- pH Stability Testing: Evaluate degradation kinetics in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide formulation (e.g., enteric coatings) .
- Lyophilization: Stabilize the compound as a lyophilized powder (trehalose matrix) for long-term storage without degradation .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Molecular Dynamics Simulations: Simulate binding to off-target kinases (e.g., HER2) to identify steric clashes and prioritize substituents that reduce off-target interactions .
- Free Energy Perturbation (FEP): Quantify binding energy changes for pyridin-2-yl substitutions to optimize kinase selectivity .
Q. What methodologies enable selective functionalization of the triazolopyridazine scaffold?
- Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) at −78°C to introduce halogens at the 3-position for subsequent cross-coupling .
- Photoredox Catalysis: Visible-light-mediated C–H activation to attach electron-deficient aryl groups without damaging the sulfanylacetamide moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
